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Compound of Interest

3-lodo-4-methyl-7-nitro-1H-
Compound Name:
indazole

Cat. No.: B3219147

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the available spectroscopic and
physicochemical data for indazole derivatives structurally related to 3-iodo-4-methyl-7-nitro-
1H-indazole. It is important to note that a comprehensive search of scientific literature and
chemical databases did not yield specific experimental spectroscopic data (NMR, IR, Mass
Spectrometry) for the requested compound, 3-iodo-4-methyl-7-nitro-1H-indazole. The
following information is therefore based on the analysis of closely related analogues and is
intended to serve as a predictive guide for researchers working with this class of compounds.

Executive Summary

This technical guide provides an in-depth analysis of the spectroscopic and physicochemical
properties of substituted nitroindazoles, with a focus on compounds structurally similar to 3-
iodo-4-methyl-7-nitro-1H-indazole. Due to the absence of specific experimental data for the
target compound, this paper compiles and analyzes data from its close structural analogues,
primarily 3-iodo-4-nitro-1H-indazole and other related nitro- and iodo-substituted indazoles. The
aim is to provide researchers with a reliable reference for the identification, characterization,
and further development of this class of molecules. The document includes tabulated
physicochemical properties, detailed experimental protocols for synthesis and spectroscopic
analysis, and a visual workflow for compound characterization.
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Physicochemical Properties of a Close Structural
Analogue: 3-lodo-4-nitro-1H-indazole

The following table summarizes the key physicochemical properties of 3-iodo-4-nitro-1H-
indazole (CAS No: 885521-22-2), which lacks the 4-methyl and 7-nitro substitution but is the
most closely related compound for which some data is available[1][2].

Property Value Reference
Molecular Formula C7H4IN30:2 [1]
Molecular Weight 289.03 g/mol [1]

CAS Number 885521-22-2 [11[2]
Melting Point 210-212 °C [1]

Boiling Point (Predicted) 458.0 £ 25.0 °C [1]

Density (Predicted) 2.240 + 0.06 g/cm3 [1]

pKa (Predicted) 9.12+0.40 [1]

Predicted Spectroscopic Data for 3-lodo-4-methyl-7-
nitro-1H-indazole

Based on the analysis of related compounds, the following tables provide predicted
spectroscopic data for 3-iodo-4-methyl-7-nitro-1H-indazole. These predictions are derived
from general principles of spectroscopy and data from similar structures.

Predicted *H and **C NMR Spectral Data

The chemical shifts are influenced by the electron-withdrawing nitro group and the iodine atom.
The methyl group will appear as a singlet in the upfield region.

Table 1: Predicted *H NMR Data
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Predicted Chemical Shift

Proton Multiplicity
(3, ppm)

H-5 7.8-8.2 d

H-6 72-76 d

CHs (at C-4) 2.3-26 s

NH (indazole) 12.0-14.0 brs

Table 2: Predicted 3C NMR Data

Carbon Predicted Chemical Shift (6, ppm)
C-3 85-95

C-3a 140 - 145

C-4 125 - 130

C-5 118 - 122

C-6 128 - 132

C-7 145 - 150

C-7a 135 - 140

CHs 15-20

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic peaks for the nitro group, N-H stretching of

the indazole ring, and aromatic C-H bonds. Aromatic nitro compounds typically exhibit

asymmetric and symmetric N-O stretching vibrations[3][4].

Table 3: Predicted IR Absorption Bands
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Expected Wavenumber

Functional Group Vibrational Mode
(cm™)

N-H (indazole) Stretching 3100 - 3300
C-H (aromatic) Stretching 3000 - 3100
C-H (methyl) Stretching 2850 - 2970
C=C (aromatic) Stretching 1450 - 1600
NO:2 (nitro) Asymmetric Stretching 1500 - 1550
NOz2 (nitro) Symmetric Stretching 1330 - 1370
C-N Stretching 1250 - 1350
C-l Stretching 500 - 600

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation
patterns would likely involve the loss of the nitro group, iodine, and potentially the methyl

group.

Table 4: Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula CsHsIN30O:2

Molecular Weight 303.06 g/mol

[M]*+ m/z 303

[M+H]* m/z 304

Key Fragmentation lons [M-NO2]*, [M-1]*+, [M-CHs]*

Experimental Protocols
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The following are generalized experimental protocols for the synthesis and spectroscopic
characterization of substituted nitroindazoles, based on methods reported for analogous
compounds[5][6][7].

General Synthesis of Substituted Nitroindazoles

The synthesis of compounds like 3-iodo-4-methyl-7-nitro-1H-indazole typically involves a
multi-step process starting from a substituted aniline. A common route is the Bartoli indole
synthesis followed by nitration and iodination.

Workflow for Synthesis:

NaNOz, HCI

Substituted Aniline

Click to download full resolution via product page

Caption: General synthetic workflow for substituted nitroindazoles.
Detailed Steps:

» Indazole Ring Formation: A substituted o-toluidine is diazotized using sodium nitrite in an
acidic medium. The resulting diazonium salt is then reduced (e.g., with sodium sulfite) to
form the corresponding methyl-indazole.

 Nitration: The methyl-indazole is nitrated using a mixture of nitric acid and sulfuric acid at a
controlled temperature to introduce the nitro group at the desired position.

¢ lodination: The nitro-indazole is then iodinated at the C-3 position using an iodinating agent
such as iodine in the presence of a base (e.g., potassium carbonate) or N-iodosuccinimide.

 Purification: The crude product is purified by column chromatography on silica gel using a
suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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e 1H and 3C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
o Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-de or CDCIs).

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

Infrared (IR) Spectroscopy:
» IR spectra are recorded on an FTIR spectrometer.

o Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR)
accessory.

e Absorption bands are reported in wavenumbers (cm™1).
Mass Spectrometry (MS):

o Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (El)
mass spectrometer.

o High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural elucidation of a novel synthesized compound.
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Caption: Workflow for Spectroscopic Analysis and Structure Confirmation.

This workflow highlights the critical steps from synthesis to the final confirmation of the
chemical structure, emphasizing the complementary roles of different spectroscopic
techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3219147?utm_src=pdf-body-img
https://www.benchchem.com/product/b3219147?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3219147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. echemi.com [echemi.com]

e 2. 3-lodo-4-nitro-1H-indazole | CAS#:885521-22-2 | Chemsrc [chemsrc.com]
o 3. orgchemboulder.com [orgchemboulder.com]

e 4. orgchemboulder.com [orgchemboulder.com]

e 5. W02006048745A1 - Methods for preparing indazole compounds - Google Patents
[patents.google.com]

e 6.rsc.org [rsc.org]
e 7.Indazole synthesis [organic-chemistry.org]

 To cite this document: BenchChem. [Spectroscopic and Physicochemical Data Analysis of
Substituted Nitroindazoles for Drug Development]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3219147#3-iodo-4-methyl-7-nitro-1h-
indazole-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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